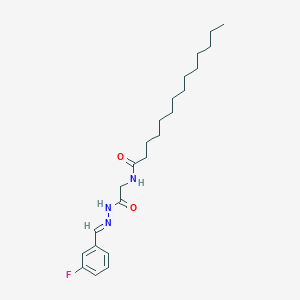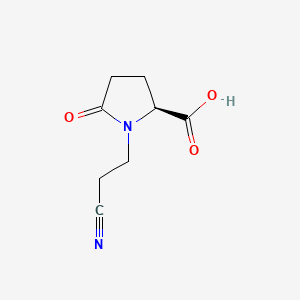
1-(2-Cyanoethyl)-5-oxo-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)-5-oxo-L-proline is a unique organic compound with a cyanoethyl group attached to the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline typically involves the reaction of L-proline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the cyanoethyl group to the proline ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
1-(2-Cyanoethyl)-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted proline derivatives.
科学的研究の応用
1-(2-Cyanoethyl)-5-oxo-L-proline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Cyanoethyl)-5-oxo-L-proline involves its interaction with specific molecular targets, such as enzymes. The cyanoethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, making it a valuable tool in drug development and biochemical research.
類似化合物との比較
Similar Compounds
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 1-(2-Cyanoethyl)-2-undecylimidazole
- N,N,N’,N’-tetrakis(2-cyanoethyl)-1,2-ethylenediamine
Uniqueness
1-(2-Cyanoethyl)-5-oxo-L-proline is unique due to its specific structure, which combines the properties of a cyanoethyl group with the proline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
41563-94-4 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
(2S)-1-(2-cyanoethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-4-1-5-10-6(8(12)13)2-3-7(10)11/h6H,1-3,5H2,(H,12,13)/t6-/m0/s1 |
InChIキー |
MISMXAVSVZNOFP-LURJTMIESA-N |
異性体SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CCC#N |
正規SMILES |
C1CC(=O)N(C1C(=O)O)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


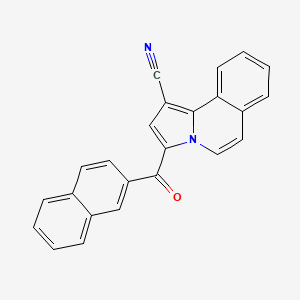
![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
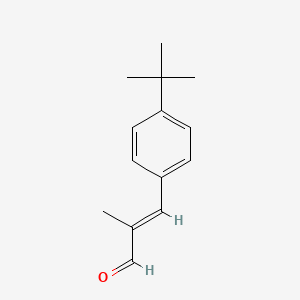
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)
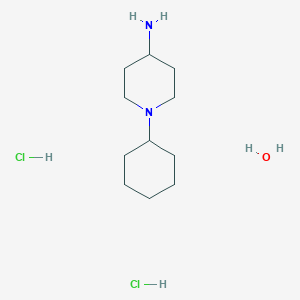


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)

